molecular formula C22H18N4O2 B3454843 N-(3-acetylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-acetylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B3454843
M. Wt: 370.4 g/mol
InChI Key: DBRMKHYEPOECAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Researchers have developed various methods to access pyrazolo[1,5-a]pyrimidine derivatives, but specific details for this compound would require further investigation .

Molecular Structure Analysis

The molecular formula for this compound is C₁₆H₁₃F₂N₅O₂ . It features a triazolo-pyrimidine scaffold with an acetylphenyl group and a difluoromethyl substituent. The 3D structure reveals the arrangement of atoms and bonds, which influences its properties and interactions .

Chemical Reactions Analysis

The compound’s chemical reactivity likely involves nucleophilic substitutions, aromaticity, and potential interactions with biological targets. Further studies would elucidate specific reactions and intermediates .

Mechanism of Action

While detailed information on its mechanism of action is scarce, we can infer that it may interact with cellular targets due to its structural features. Potential targets could include enzymes, receptors, or other biomolecules .

  • Physical and Chemical Properties Analysis

    • Melting Point : The compound’s melting point is approximately 146–147°C .
    • Spectroscopic Data : The IR spectrum shows characteristic peaks for functional groups (e.g., NH, CN, C=O, C=N). The ^1H-NMR spectrum provides information about proton environments .
  • properties

    IUPAC Name

    N-(3-acetylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H18N4O2/c1-14-11-19(16-7-4-3-5-8-16)24-21-13-20(25-26(14)21)22(28)23-18-10-6-9-17(12-18)15(2)27/h3-13H,1-2H3,(H,23,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DBRMKHYEPOECAH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC=CC(=C3)C(=O)C)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H18N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    370.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(3-acetylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
    Reactant of Route 2
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    N-(3-acetylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
    Reactant of Route 3
    N-(3-acetylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
    Reactant of Route 4
    N-(3-acetylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
    Reactant of Route 5
    N-(3-acetylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
    Reactant of Route 6
    Reactant of Route 6
    N-(3-acetylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

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